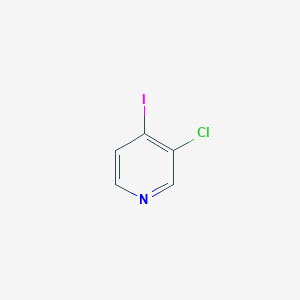

3-Chloro-4-iodopyridine

Description

Structure

3D Structure

Propriétés

IUPAC Name |

3-chloro-4-iodopyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3ClIN/c6-4-3-8-2-1-5(4)7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQXBYRRNGPVSAU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC(=C1I)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3ClIN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50504043 | |

| Record name | 3-Chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

239.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

77332-79-7 | |

| Record name | 3-Chloro-4-iodopyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50504043 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Chloro-4-iodopyridine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Chloro-4-iodopyridine CAS number and properties

An In-depth Technical Guide to 3-Chloro-4-iodopyridine: Synthesis, Reactivity, and Applications for Research Professionals

Introduction

3-Chloro-4-iodopyridine is a versatile and highly functionalized heterocyclic building block that has garnered significant attention in the fields of organic synthesis, medicinal chemistry, and materials science.[1][2] Its unique electronic and steric properties, stemming from the presence of both a chlorine and an iodine atom on the pyridine scaffold, make it an invaluable intermediate for the construction of complex molecular architectures.[1][2] The differential reactivity of the carbon-iodine and carbon-chlorine bonds allows for selective, stepwise functionalization, providing a powerful tool for synthetic chemists. This guide offers a comprehensive overview of 3-Chloro-4-iodopyridine, detailing its properties, synthesis, key reactions, and applications, with a focus on providing practical insights for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

A thorough understanding of a compound's fundamental properties is critical for its effective use in research and development. The key identifiers and physicochemical characteristics of 3-Chloro-4-iodopyridine are summarized below.

| Identifier | Value |

| CAS Number | 77332-79-7[1][2][3][4][5] |

| Molecular Formula | C₅H₃ClIN[1][2][4] |

| Molecular Weight | 239.44 g/mol [1][2][4] |

| Appearance | White to light yellow or light orange powder/crystal[1][2][3] |

| Melting Point | 105 - 109 °C[1][2][3] |

| Purity | Typically ≥ 98% (by GC)[1][3] |

| PubChem CID | 12602200[1][2] |

| InChIKey | SQXBYRRNGPVSAU-UHFFFAOYSA-N[6] |

| Solubility | Good solubility in common organic solvents[1][2] |

Synthesis of 3-Chloro-4-iodopyridine

The most common and efficient synthesis of 3-Chloro-4-iodopyridine proceeds via a directed ortho-metalation of 3-chloropyridine, followed by quenching with an iodine source. This method leverages the directing effect of the chloro substituent and the nitrogen atom in the pyridine ring to achieve regioselective iodination at the C4 position.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of 3-Chloro-4-iodopyridine.

Detailed Experimental Protocol

The following protocol is a representative procedure for the laboratory-scale synthesis of 3-Chloro-4-iodopyridine from 3-chloropyridine.[5]

-

Preparation: To a solution of 3-chloropyridine (1.0 g, 8.88 mmol) in anhydrous tetrahydrofuran (THF, 30 mL) under an inert atmosphere (e.g., argon), cool the mixture to -75 °C using a dry ice/acetone bath.

-

Metalation: Slowly add lithium diisopropylamide (LDA) (5.9 mL of a 1.5 M solution, 8.88 mmol) to the cooled solution. The causality behind using LDA is its strong, non-nucleophilic basicity, which enables the deprotonation of the pyridine ring at the C4 position without competing nucleophilic attack. Stir the reaction mixture at -75 °C for 4 hours to ensure complete formation of the lithiated intermediate.

-

Iodination: Add a solution of iodine (2.2 g, 8.88 mmol) in THF to the reaction mixture. The iodine acts as an electrophile, reacting with the lithiated pyridine to form the C-I bond. Continue stirring at -75 °C for an additional hour.

-

Work-up and Isolation: Quench the reaction by carefully adding ice water at -70 °C. Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract the organic layer with ethyl acetate. The organic phases are combined, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure to yield the crude product.

-

Purification: The crude 3-Chloro-4-iodopyridine can be purified by column chromatography on silica gel or by recrystallization to afford the final product as a solid.

Reactivity and Key Chemical Transformations

The synthetic utility of 3-Chloro-4-iodopyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the C4 position is significantly more reactive than the carbon-chlorine bond at the C3 position, particularly in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the C4 position while leaving the C3 position available for subsequent transformations.

Key Reaction Pathways

Caption: Major cross-coupling reactions involving the C4-I bond.

This regioselective reactivity makes 3-Chloro-4-iodopyridine an ideal substrate for building complex, multi-substituted pyridine derivatives.[1][2] It is extensively used in Suzuki-Miyaura, Stille, Sonogashira, and Buchwald-Hartwig amination reactions, enabling the introduction of a wide variety of aryl, alkyl, alkynyl, and amino groups.[1][7]

Applications in Drug Discovery and Materials Science

The ability to construct complex, functionalized pyridines makes 3-Chloro-4-iodopyridine a valuable intermediate in several high-value research areas.

-

Pharmaceutical Development : This compound is a key building block in the synthesis of biologically active molecules.[1][2] Many chlorinated compounds are found in FDA-approved drugs.[8] The pyridine scaffold is a common feature in many pharmaceuticals, and this intermediate is particularly useful in developing novel antiviral and anticancer agents.[1][2][7] For example, substituted pyridines derived from similar halogenated precursors are used to design potent kinase inhibitors, which are crucial in cancer therapy.[7][9]

-

Agrochemicals : It serves as an intermediate in the formulation of modern agrochemicals, including herbicides and pesticides, where the specific substitution pattern on the pyridine ring is crucial for biological efficacy.[1]

-

Material Science : The compound is employed in the creation of advanced organic materials, such as polymers and coatings.[1][9] The introduction of this functionalized pyridine unit can enhance properties like thermal stability, durability, and electronic conductivity.[9]

Safety, Handling, and Storage

As with any laboratory chemical, proper handling and storage procedures are essential to ensure safety.

GHS Hazard Information

| Hazard | Description | Precautionary Statements |

| Acute Toxicity | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.[10] | P261, P280, P301+P312, P302+P352, P304+P340[11][12] |

| Skin Irritation | H315: Causes skin irritation.[10] | P280, P302+P352, P332+P313[12] |

| Eye Irritation | H319: Causes serious eye irritation.[10] | P280, P305+P351+P338, P337+P313[12] |

| Respiratory Irritation | H335: May cause respiratory irritation.[10] | P261, P271, P304+P340, P312[11] |

Handling and Storage Recommendations

-

Engineering Controls : Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure.[10][11] Ensure that eyewash stations and safety showers are readily accessible.[11]

-

Personal Protective Equipment (PPE) : Wear appropriate protective gloves, chemical safety goggles, and a lab coat.[10][11] For operations that may generate dust, respiratory protection should be used.[10]

-

Storage : Store in a tightly closed container in a dry, cool, and well-ventilated place at room temperature.[1][11] Keep away from strong oxidizing agents and strong acids.[10]

-

Disposal : Dispose of waste material in accordance with local, state, and federal regulations.[10][12]

Conclusion

3-Chloro-4-iodopyridine is a strategically important heterocyclic compound with broad applicability in modern chemical synthesis. Its well-defined physicochemical properties, straightforward synthesis, and, most importantly, its capacity for selective functionalization via cross-coupling reactions make it an indispensable tool for researchers. From the development of life-saving pharmaceuticals to the creation of advanced materials, 3-Chloro-4-iodopyridine will continue to be a key intermediate for innovation in the chemical sciences.

References

-

Chem-Impex. 3-Chloro-4-iodopyridine.

-

TCI AMERICA. 3-Chloro-4-iodopyridine | 77332-79-7.

-

Santa Cruz Biotechnology. 3-Chloro-4-iodopyridine | CAS 77332-79-7.

-

Autech Industry Co.,Limited. Chloro-4-iodopyridine-3-carboxaldehyde.

-

PubChem. 3-Bromo-2-chloro-4-iodopyridine.

-

ChemicalBook. 3-CHLORO-4-IODOPYRIDINE | 77332-79-7.

-

Chem-Impex. 3-Chloro-4-iodopyridine.

-

ChemicalBook. 3-Chloro-2-fluoro-4-iodopyridine | 796851-05-3.

-

Organic Chemistry Research. A Simple and Efficient Method for the Synthesis of 2,3,5,6-Tetrachloro-4-iodopyridine, and its Reactivity To.

-

ChemicalBook. 3-Iodopyridine synthesis.

-

Sigma-Aldrich. 2-Chloro-4-iodopyridine 97.

-

BenchChem. Application of 2,6-dichloro-4-iodopyridine in Medicinal Chemistry.

-

Apollo Scientific. SAFETY DATA SHEET.

-

Fisher Scientific. SAFETY DATA SHEET.

-

ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 4-CHLORO-3-IODOPYRIDINE.

-

Chempanda. Iodopyridine: Common isomorphs, synthesis, side effects and applications.

-

ChemicalBook. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications.

-

Fisher Scientific. SAFETY DATA SHEET - 2-Chloro-4-iodopyridine.

-

Google Patents. CN102174014A - Preparation method of 3-chloropyridine.

-

Sigma-Aldrich. 3-Chloro-5-iodo-pyridine AldrichCPR.

-

PubChemLite. 3-chloro-4-iodopyridine (C5H3ClIN).

-

PubMed Central. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review.

-

BenchChem. Technical Support Center: Reactions of 4-Amino-3-iodopyridine.

-

National Institute of Standards and Technology. Pyridine, 3-chloro-.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-4-iodopyridine | 77332-79-7 | TCI AMERICA [tcichemicals.com]

- 4. scbt.com [scbt.com]

- 5. 3-CHLORO-4-IODOPYRIDINE | 77332-79-7 [amp.chemicalbook.com]

- 6. PubChemLite - 3-chloro-4-iodopyridine (C5H3ClIN) [pubchemlite.lcsb.uni.lu]

- 7. benchchem.com [benchchem.com]

- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

- 12. chemicalbook.com [chemicalbook.com]

A Technical Guide to the Regioselective Synthesis of 3-Chloro-4-iodopyridine

An In-depth Analysis of Directed ortho-Metalation Strategies for Researchers and Drug Development Professionals

Executive Summary

3-Chloro-4-iodopyridine is a pivotal heterocyclic building block in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] Its unique substitution pattern allows for versatile downstream functionalization, making it a valuable intermediate for developing novel therapeutic agents and advanced materials.[1][2] This guide provides a comprehensive technical overview of the most reliable and regioselective method for synthesizing 3-chloro-4-iodopyridine from the readily available starting material, 3-chloropyridine. The core focus is on the Directed ortho-Metalation (DoM) strategy, a powerful tool for C-H functionalization. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that ensure a successful and high-yielding outcome.

Introduction: The Strategic Importance of 3-Chloro-4-iodopyridine

The pyridine scaffold is a cornerstone of medicinal chemistry, present in numerous approved drugs. The strategic introduction of halogen substituents onto this ring system provides synthetic handles for elaboration via modern cross-coupling reactions. 3-Chloro-4-iodopyridine, in particular, offers two distinct reactive sites. The iodine at the C4 position is readily displaced in transition metal-catalyzed reactions such as Suzuki, Heck, and Sonogashira couplings, while the chlorine at the C3 position offers a more robust site for later-stage modifications. This orthogonal reactivity makes it an invaluable synthon for building molecular complexity. Its applications are widespread, serving as a key intermediate in the development of antiviral, anticancer, and neurological drugs.[1][2]

Synthetic Landscape: Choosing the Right Path to C4 Iodination

While several methods exist for the iodination of aromatic systems, the synthesis of 3-chloro-4-iodopyridine presents a significant challenge in regioselectivity. The electronic properties of the pyridine ring and the influence of the existing chloro-substituent complicate straightforward electrophilic aromatic substitution.

-

Electrophilic Iodination: Direct iodination of 3-chloropyridine using common electrophilic reagents (e.g., I₂, NIS) would likely result in a mixture of isomers with poor selectivity for the desired C4 product. The pyridine nitrogen deactivates the ring towards electrophilic attack, and the directing effects are not sufficiently strong to favor a single product. Reagents like 1,3-diiodo-5,5-dimethylhydantoin (DIH) in the presence of a strong acid can iodinate aromatic compounds, but achieving high regioselectivity on a deactivated and substituted pyridine is challenging.[3]

-

Directed ortho-Metalation (DoM): This strategy emerges as the superior method. DoM utilizes a directing group to position a strong base, typically a lithium amide, to deprotonate a specific adjacent C-H bond. In the case of 3-chloropyridine, the pyridine nitrogen atom is the primary directing element, guiding metalation to the adjacent C2 and C4 positions. The chloro-substituent at C3 sterically hinders the C2 position and electronically favors deprotonation at C4, leading to excellent regioselectivity.[4][5] This approach transforms a relatively inert C-H bond into a reactive organometallic species, which can then be trapped with an electrophile, such as iodine, to yield the desired product with high precision.

The Core Synthesis: Directed ortho-Metalation (DoM)

The most efficient and regioselective synthesis of 3-chloro-4-iodopyridine from 3-chloropyridine is achieved via a Directed ortho-Metalation-iodination sequence.

Mechanistic Principles

The reaction proceeds through the formation of a transient 3-chloro-4-lithiopyridine intermediate. The choice of base is critical; hindered lithium amides such as Lithium Diisopropylamide (LDA) are ideal. Unlike organolithium reagents like n-BuLi, which can act as nucleophiles and add to the pyridine C=N bond, LDA is a non-nucleophilic, strong base, ensuring clean deprotonation.[4][6]

The mechanism involves:

-

Coordination: The lithium atom of LDA coordinates to the basic pyridine nitrogen.

-

Directed Deprotonation: This coordination brings the bulky amide base into proximity of the C4 proton, facilitating its abstraction. The acidity of the C4 proton is enhanced by the inductive effect of the adjacent chlorine atom.

-

Formation of the Lithiated Intermediate: A stable 3-chloro-4-lithiopyridine species is formed. This step is typically performed at very low temperatures (-78 °C) to prevent side reactions and decomposition.

-

Electrophilic Quench: The highly nucleophilic lithiated intermediate reacts rapidly with molecular iodine (I₂) to form the C-I bond, yielding the final product.

Caption: Directed ortho-Metalation (DoM) workflow for synthesis.

Key Experimental Parameters and Rationale

| Parameter | Recommended | Rationale |

| Starting Material | 3-Chloropyridine | Commercially available and stable precursor.[7][8] |

| Base | Lithium Diisopropylamide (LDA) | Strong, non-nucleophilic hindered base prevents side reactions like addition to the pyridine ring, ensuring clean deprotonation.[4][5][9] |

| Solvent | Anhydrous Tetrahydrofuran (THF) | Apolar, aprotic solvent is essential for the stability of the organolithium intermediates and solvates the lithium species. Must be rigorously dried. |

| Temperature | -78 °C (Dry Ice/Acetone Bath) | Crucial for kinetic control, ensuring regioselectivity at the C4 position and maintaining the stability of the highly reactive lithiated intermediate.[4] |

| Iodinating Agent | Iodine (I₂) | A readily available and effective electrophile for quenching the lithiated pyridine. A solution in anhydrous THF is typically used. |

| Atmosphere | Inert (Argon or Nitrogen) | Strictly required to prevent quenching of the highly reactive organolithium intermediate by atmospheric oxygen or moisture. |

Detailed Experimental Protocol

This protocol is a representative procedure adapted from established methodologies for the ortho-lithiation of halopyridines.[5] Researchers should perform their own risk assessment before proceeding.

Materials and Equipment:

-

Three-neck round-bottom flask, oven-dried

-

Magnetic stirrer and stir bar

-

Septa and nitrogen/argon inlet

-

Low-temperature thermometer

-

Syringes for liquid transfer

-

Dry ice/acetone bath

Reagents:

-

3-Chloropyridine (1.0 eq)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium Diisopropylamide (LDA) solution (e.g., 2.0 M in THF/heptane/ethylbenzene, 1.1 eq)

-

Iodine (I₂) (1.1 eq)

Procedure:

-

Reaction Setup: An oven-dried three-neck flask equipped with a magnetic stir bar, a nitrogen inlet, a rubber septum, and a low-temperature thermometer is charged with 3-chloropyridine (1.0 eq). Anhydrous THF is added via syringe to dissolve the starting material.

-

Cooling: The flask is cooled to -78 °C using a dry ice/acetone bath.

-

Base Addition: LDA solution (1.1 eq) is added dropwise to the stirred solution via syringe over 15-20 minutes, ensuring the internal temperature does not rise above -70 °C. The solution typically develops a deep red or brown color, indicating the formation of the lithiated species. The mixture is stirred at -78 °C for 1 hour.

-

Preparation of Iodine Solution: In a separate dry flask under an inert atmosphere, iodine crystals (1.1 eq) are dissolved in anhydrous THF.

-

Electrophilic Quench: The solution of iodine in THF is added dropwise to the reaction mixture at -78 °C. The characteristic color of the lithiated species will dissipate. The reaction is allowed to stir for another 30 minutes at -78 °C.

-

Workup: The reaction is slowly warmed to room temperature. It is then carefully quenched by the addition of a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) to consume excess iodine, followed by the addition of water.

-

Extraction: The aqueous layer is extracted three times with ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure. The resulting crude solid can be purified by column chromatography on silica gel or recrystallization to afford 3-chloro-4-iodopyridine as a solid.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Exploring the Versatile World of 2-Chloro-3-iodopyridin-4-amine: Insights into Its Structure, Mechanism, and Multifaceted Applications_Chemicalbook [chemicalbook.com]

- 3. Iodination [Synthetic Reagents] | TCI AMERICA [tcichemicals.com]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 7. 3-Chloropyridine - Wikipedia [en.wikipedia.org]

- 8. 3-Chloropyridine | C5H4ClN | CID 12287 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Solubility of 3-Chloro-4-iodopyridine in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility of 3-chloro-4-iodopyridine, a key building block in pharmaceutical and materials science research. While specific quantitative solubility data for this compound is not extensively documented in public literature, this guide offers a robust framework for researchers to understand, predict, and experimentally determine its solubility in a range of common organic solvents. By synthesizing information on the physicochemical properties of 3-chloro-4-iodopyridine, the principles of solubility, and established experimental methodologies, this document serves as an essential resource for scientists and drug development professionals.

Introduction: The Significance of 3-Chloro-4-iodopyridine

3-Chloro-4-iodopyridine is a versatile heterocyclic compound of significant interest in organic synthesis.[1][2] Its unique substitution pattern, featuring both a chlorine and an iodine atom on the pyridine ring, makes it a valuable precursor for a variety of chemical transformations, including cross-coupling reactions.[2] This reactivity profile has led to its widespread use in the development of novel pharmaceuticals, agrochemicals, and advanced materials.[1][2] Understanding the solubility of 3-chloro-4-iodopyridine in organic solvents is paramount for its effective use in these applications, as it directly impacts reaction kinetics, purification strategies, and formulation development. While some suppliers describe it as having "good solubility in organic solvents," this guide will delve deeper into the scientific principles that govern this property and provide actionable protocols for its quantitative assessment.[1][2]

Physicochemical Properties of 3-Chloro-4-iodopyridine

A foundational understanding of the physical and chemical characteristics of 3-chloro-4-iodopyridine is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₅H₃ClIN | [2] |

| Molecular Weight | 239.44 g/mol | [2] |

| Appearance | White to light yellow to light orange powder to crystal | [3] |

| Melting Point | 105 - 109 °C | [2] |

| Physical State at 20°C | Solid | [3] |

The solid-state nature of 3-chloro-4-iodopyridine at room temperature necessitates the dissolution in a suitable solvent for most chemical reactions. Its relatively high melting point suggests strong intermolecular forces in the crystal lattice, which must be overcome by solvent-solute interactions for dissolution to occur.

Theoretical Framework for Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility.[4] This means that substances with similar polarities are more likely to be soluble in one another. The polarity of a molecule is determined by the distribution of electron density, which is influenced by the presence of electronegative atoms and the overall molecular geometry.

The pyridine ring itself is a polar, aromatic heterocycle due to the presence of the nitrogen atom.[5][6][7] This nitrogen atom has a lone pair of electrons that is not delocalized into the aromatic system, making pyridine basic and capable of forming hydrogen bonds.[6] The presence of halogen substituents, chlorine and iodine, further influences the electronic properties and polarity of the 3-chloro-4-iodopyridine molecule. Both chlorine and iodine are electronegative, creating dipole moments within the molecule.

The overall process of dissolution can be understood through the thermodynamics of the process, which involves three key enthalpy changes[8][9][10]:

-

Enthalpy of solute-solute interaction (ΔH₁): The energy required to break the intermolecular forces holding the solute molecules together in the crystal lattice. This is an endothermic process (ΔH₁ > 0).

-

Enthalpy of solvent-solvent interaction (ΔH₂): The energy required to overcome the intermolecular forces between solvent molecules to create a cavity for the solute. This is also an endothermic process (ΔH₂ > 0).

-

Enthalpy of solute-solvent interaction (ΔH₃): The energy released when the solute molecules interact with the solvent molecules. This is an exothermic process (ΔH₃ < 0).

The overall enthalpy of solution (ΔHsolution) is the sum of these three enthalpy changes: ΔHsolution = ΔH₁ + ΔH₂ + ΔH₃. For a substance to dissolve, the energy released from solute-solvent interactions should ideally compensate for the energy required to break the solute-solute and solvent-solvent interactions.

Predicted Solubility of 3-Chloro-4-iodopyridine in Common Organic Solvents

Based on the structural features of 3-chloro-4-iodopyridine, we can predict its likely solubility in various classes of organic solvents.

Polar Aprotic Solvents

-

Examples: Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), Ethyl acetate.

-

Prediction: High solubility is expected. These solvents possess dipole moments that can engage in dipole-dipole interactions with the polar C-Cl and C-I bonds, as well as the pyridine ring of 3-chloro-4-iodopyridine. The absence of acidic protons in these solvents prevents unwanted reactions with the basic pyridine nitrogen. For a structurally related compound, chloro-4-iodopyridine-3-carboxaldehyde, slight solubility in DMSO has been noted.[11]

Polar Protic Solvents

-

Examples: Methanol, Ethanol, Isopropanol, Water.

-

Prediction: Moderate to good solubility is likely, particularly in alcohols. Polar protic solvents can interact with the lone pair of electrons on the pyridine nitrogen through hydrogen bonding. The parent compound, pyridine, is miscible with water and soluble in ethanol.[5][6][7] However, the increased molecular weight and the presence of the large, less polarizable iodine atom in 3-chloro-4-iodopyridine may reduce its solubility in water compared to pyridine. For chloro-4-iodopyridine-3-carboxaldehyde, slight solubility in methanol has been observed.[11]

Nonpolar Solvents

-

Examples: Hexane, Toluene, Diethyl ether, Dichloromethane.

-

Prediction: Lower solubility is anticipated. While the halogen atoms can participate in van der Waals interactions, the overall polarity of 3-chloro-4-iodopyridine suggests that it will be less soluble in nonpolar solvents compared to polar solvents. However, some solubility in moderately polar solvents like dichloromethane and diethyl ether is expected due to dipole-induced dipole interactions.

Experimental Determination of Solubility

To obtain precise and reliable solubility data, experimental determination is essential. The following section outlines a standard protocol for the quantitative determination of the solubility of 3-chloro-4-iodopyridine.

Materials and Equipment

-

3-Chloro-4-iodopyridine (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Thermostatically controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (e.g., 0.45 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer

-

Volumetric flasks and pipettes

Experimental Workflow

Detailed Protocol: Equilibrium Solubility (Shake-Flask Method)

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-chloro-4-iodopyridine to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).

-

Agitate the samples for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant using a syringe and immediately filter it through a syringe filter into a clean vial. This step is critical to remove any undissolved microcrystals.

-

-

Quantification:

-

Using HPLC:

-

Prepare a series of standard solutions of 3-chloro-4-iodopyridine of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered sample solution into the HPLC and determine its concentration from the calibration curve.

-

-

Using UV-Vis Spectrophotometry:

-

Determine the wavelength of maximum absorbance (λmax) of 3-chloro-4-iodopyridine in the chosen solvent.

-

Prepare a series of standard solutions and generate a calibration curve of absorbance versus concentration at λmax.

-

Dilute the filtered sample solution with a known factor to bring its absorbance within the linear range of the calibration curve.

-

Measure the absorbance of the diluted sample and calculate the concentration of the original saturated solution.

-

-

Safety and Handling

As with any chemical compound, it is imperative to consult the Safety Data Sheet (SDS) for 3-chloro-4-iodopyridine before handling.[12][13][14][15] General safety precautions include:

-

Working in a well-ventilated fume hood.

-

Wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoiding inhalation of dust and contact with skin and eyes.

Conclusion

While a definitive, publicly available database of the quantitative solubility of 3-chloro-4-iodopyridine in organic solvents is currently lacking, this technical guide provides a comprehensive framework for researchers to approach this critical aspect of its application. By understanding the underlying principles of solubility and employing rigorous experimental techniques, scientists can accurately determine the solubility of this important building block in solvents relevant to their specific research needs. This knowledge is fundamental to optimizing reaction conditions, developing efficient purification methods, and ultimately, advancing the fields of drug discovery and materials science.

References

- 1. dspace.mit.edu [dspace.mit.edu]

- 2. chemimpex.com [chemimpex.com]

- 3. 3-Chloro-4-iodopyridine | 77332-79-7 | TCI AMERICA [tcichemicals.com]

- 4. m.youtube.com [m.youtube.com]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. Pyridine [chemeurope.com]

- 7. Pyridine - Wikipedia [en.wikipedia.org]

- 8. youtube.com [youtube.com]

- 9. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 10. Thermodynamic Description of Dilution and Dissolution Processes in the MgCl2−CsCl−H2O Ternary System [mdpi.com]

- 11. Chloro-4-iodopyridine-3-carboxaldehyde [yotechem.com]

- 12. chemicalbook.com [chemicalbook.com]

- 13. fishersci.com [fishersci.com]

- 14. sigmaaldrich.com [sigmaaldrich.com]

- 15. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

The Strategic deployment of 3-Chloro-4-iodopyridine in Modern Medicinal Chemistry: A Technical Guide

Introduction: Unveiling the Potential of a Versatile Heterocyclic Building Block

In the intricate landscape of medicinal chemistry and drug discovery, the strategic selection of starting materials and key intermediates is paramount to the successful synthesis of novel therapeutic agents. Among the vast arsenal of heterocyclic building blocks, 3-Chloro-4-iodopyridine has emerged as a compound of significant interest, offering a unique combination of reactivity and positional functionalization that is highly sought after by researchers and drug development professionals.[1] This technical guide aims to provide an in-depth exploration of the potential applications of 3-Chloro-4-iodopyridine in medicinal chemistry, delving into its synthetic utility, its role in the construction of privileged scaffolds, and its contribution to the development of innovative drug candidates.

The core strength of 3-Chloro-4-iodopyridine lies in the differential reactivity of its two halogen substituents. The carbon-iodine bond at the 4-position is significantly more labile and susceptible to palladium-catalyzed cross-coupling reactions compared to the more robust carbon-chlorine bond at the 3-position. This inherent difference in reactivity allows for selective and sequential functionalization of the pyridine ring, a critical feature for the modular and efficient synthesis of complex molecular architectures.[2] This guide will elucidate how this unique chemical personality is exploited in key synthetic transformations that are the bedrock of modern drug discovery.

Core Physicochemical Properties

A foundational understanding of the physicochemical properties of 3-Chloro-4-iodopyridine is essential for its effective application in synthesis.

| Property | Value | Reference |

| Molecular Formula | C5H3ClIN | TCI AMERICA |

| Molecular Weight | 239.44 g/mol | TCI AMERICA |

| Appearance | White to light yellow to light orange powder/crystal | TCI AMERICA |

| Melting Point | 105.0 to 109.0 °C | TCI AMERICA |

| Purity | >98.0% (GC) | TCI AMERICA |

| CAS Number | 77332-79-7 | TCI AMERICA |

Synthetic Utility: A Gateway to Molecular Diversity

The true power of 3-Chloro-4-iodopyridine in medicinal chemistry is realized through its participation in a variety of powerful cross-coupling reactions. These reactions provide a robust and versatile platform for the introduction of a wide array of substituents at the 4-position of the pyridine ring, paving the way for the creation of large and diverse compound libraries for biological screening.

The Sonogashira Coupling: Forging Carbon-Carbon Triple Bonds

The Sonogashira reaction, a palladium- and copper-cocatalyzed cross-coupling of terminal alkynes with aryl or vinyl halides, is a cornerstone of modern organic synthesis and is particularly well-suited for the functionalization of 3-Chloro-4-iodopyridine.[3][4] This reaction allows for the direct installation of an alkynyl moiety at the C4-position, a structural motif present in numerous biologically active compounds.

Experimental Protocol: Generalized Sonogashira Coupling of 3-Chloro-4-iodopyridine

Objective: To synthesize a 3-chloro-4-alkynylpyridine derivative via a Sonogashira cross-coupling reaction.

Materials:

-

3-Chloro-4-iodopyridine

-

Terminal alkyne (e.g., phenylacetylene)

-

Bis(triphenylphosphine)palladium(II) dichloride (PdCl2(PPh3)2)

-

Copper(I) iodide (CuI)

-

Triethylamine (Et3N) or another suitable amine base

-

Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dimethylformamide (DMF))

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a dry, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 3-Chloro-4-iodopyridine (1.0 equivalent).

-

Add the palladium catalyst (e.g., PdCl2(PPh3)2, 0.02-0.05 equivalents) and copper(I) iodide (0.04-0.10 equivalents).

-

Add the anhydrous solvent (e.g., THF) and the amine base (e.g., Et3N, 2-3 equivalents).

-

Stir the mixture at room temperature for 10-15 minutes to ensure dissolution.

-

Slowly add the terminal alkyne (1.1-1.5 equivalents) to the reaction mixture via syringe.

-

Stir the reaction at room temperature or heat to a specified temperature (typically 40-65 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and filter through a pad of celite to remove the catalyst and salts.

-

Wash the filtrate with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

The catalytic cycle for the Sonogashira coupling is a well-established process involving oxidative addition, transmetalation, and reductive elimination.

Caption: Catalytic cycle of the Sonogashira coupling reaction.

The Suzuki-Miyaura Coupling: Constructing Biaryl Scaffolds

The Suzuki-Miyaura coupling is another indispensable tool in the medicinal chemist's toolbox, enabling the formation of carbon-carbon single bonds between an organoboron compound and an organic halide.[5][6] This reaction is particularly valuable for the synthesis of biaryl and heteroaryl structures, which are prevalent motifs in a vast number of approved drugs.[7] The reactivity of the C-I bond in 3-Chloro-4-iodopyridine makes it an excellent substrate for Suzuki coupling, allowing for the introduction of a wide range of aryl and heteroaryl groups at the 4-position.

Experimental Protocol: Generalized Suzuki-Miyaura Coupling of 3-Chloro-4-iodopyridine

Objective: To synthesize a 4-aryl-3-chloropyridine derivative via a Suzuki-Miyaura cross-coupling reaction.

Materials:

-

3-Chloro-4-iodopyridine

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] or [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl2])

-

Base (e.g., Potassium carbonate (K2CO3), Cesium carbonate (Cs2CO3), or Sodium carbonate (Na2CO3))

-

Solvent system (e.g., 1,4-Dioxane/water, Toluene/water, or DMF)

-

Inert gas (Nitrogen or Argon)

-

Standard glassware for anhydrous reactions

Procedure:

-

To a reaction vessel, add 3-Chloro-4-iodopyridine (1.0 equivalent), the boronic acid or ester (1.1-1.5 equivalents), and the base (2-3 equivalents).

-

Add the palladium catalyst (0.01-0.05 equivalents).

-

Add the degassed solvent system.

-

Purge the reaction mixture with an inert gas for 10-15 minutes.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the reaction is complete (monitored by TLC or LC-MS).

-

Cool the reaction to room temperature and dilute with water and an organic solvent (e.g., ethyl acetate).

-

Separate the organic layer, and extract the aqueous layer with the organic solvent.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography or recrystallization.

The catalytic cycle of the Suzuki-Miyaura coupling involves oxidative addition, transmetalation with an activated boronate species, and reductive elimination.

Caption: Catalytic cycle of the Suzuki-Miyaura coupling reaction.

Applications in the Synthesis of Bioactive Molecules

The strategic functionalization of 3-Chloro-4-iodopyridine provides access to a diverse range of substituted pyridine scaffolds that are central to the development of novel therapeutic agents.[1] These applications span multiple therapeutic areas, with a notable emphasis on oncology and neuroscience.

Kinase Inhibitors: Targeting Dysregulated Signaling in Cancer

Protein kinases are a critical class of enzymes that regulate a multitude of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[8] Consequently, kinase inhibitors have become a major focus of modern drug discovery. The substituted pyridine motif is a "privileged scaffold" in the design of kinase inhibitors, as it can effectively mimic the hinge-binding interactions of ATP in the kinase active site.

Case Study: Synthesis of Pyrazolo[3,4-b]pyridine Scaffolds for TRK Inhibitors

Tropomyosin receptor kinases (TRKs) are a family of receptor tyrosine kinases that play a crucial role in the development and function of the nervous system.[9] Gene fusions involving the NTRK genes are oncogenic drivers in a wide range of cancers, making TRK inhibitors a promising class of targeted therapies.[9] The pyrazolo[3,4-b]pyridine core is a key pharmacophore in the design of potent and selective TRK inhibitors.[9][10]

3-Chloro-4-iodopyridine can serve as a valuable starting material for the synthesis of such scaffolds. A plausible synthetic route, based on established methodologies for the synthesis of pyrazolo[3,4-b]pyridines, is outlined below.

Caption: Synthetic workflow towards pyrazolo[3,4-b]pyridine core.

This synthetic strategy allows for the introduction of diversity at the 4-position of the pyridine ring in the initial step, followed by the construction of the fused pyrazole ring. The resulting pyrazolo[3,4-b]pyridine scaffold can then be further functionalized to optimize its interaction with the TRK kinase active site.

TRK Signaling Pathway and Inhibition

TRK receptors, upon binding to their neurotrophin ligands, dimerize and autophosphorylate, initiating downstream signaling cascades such as the RAS-MAPK and PI3K-AKT pathways, which promote cell proliferation and survival.[9][11] TRK inhibitors act by blocking the ATP-binding site of the kinase domain, thereby preventing autophosphorylation and the activation of these downstream pathways.

Caption: Simplified TRK signaling pathway and mechanism of inhibition.

Quantitative Data: Biological Activity of Pyrazolo[3,4-b]pyridine TRK Inhibitors

The following table presents the in vitro inhibitory activity of representative pyrazolo[3,4-b]pyridine derivatives against TRKA kinase, demonstrating the high potency that can be achieved with this scaffold.

| Compound | TRKA IC50 (nM) | Cellular Proliferation IC50 (µM) (KM-12 Cell Line) | Reference |

| C03 | 56 | 0.304 | [9] |

| C09 | 57 | N/A | [9] |

| C10 | 26 | N/A | [9] |

| Larotrectinib (approved drug) | <20 | N/A | [9] |

| Entrectinib (approved drug) | 1 | N/A | [9] |

Note: While the synthesis of these specific compounds from 3-Chloro-4-iodopyridine is not explicitly described in the cited literature, they represent the class of molecules accessible through the synthetic strategies discussed.

Neuroprotective Agents: A Frontier in Neurological Disorders

The development of neuroprotective agents is a critical area of research aimed at preventing or slowing the progression of neurodegenerative diseases. Various heterocyclic scaffolds, including those derived from substituted pyridines, are being explored for their potential to modulate pathways involved in neuronal survival and inflammation. While direct synthesis of specific neuroprotective agents from 3-Chloro-4-iodopyridine is not extensively documented in the readily available literature, its utility in creating diverse chemical libraries makes it a valuable tool for screening and identifying novel neuroprotective compounds.

Conclusion and Future Perspectives

3-Chloro-4-iodopyridine is a versatile and strategically important building block in medicinal chemistry. Its unique pattern of halogen substitution allows for selective and sequential functionalization, providing a powerful platform for the synthesis of complex and diverse molecular architectures. The ability to readily participate in robust and reliable cross-coupling reactions, such as the Sonogashira and Suzuki-Miyaura couplings, makes it an invaluable tool for the construction of key pharmacophores and privileged scaffolds, most notably in the field of kinase inhibitors.

While a direct lineage from 3-Chloro-4-iodopyridine to a currently approved drug is not immediately apparent from the public domain literature, its role in the synthesis of highly potent classes of compounds, such as the pyrazolo[3,4-b]pyridine TRK inhibitors, underscores its significant potential in drug discovery. The principles and protocols outlined in this guide provide a solid foundation for researchers to harness the synthetic power of 3-Chloro-4-iodopyridine in their quest for the next generation of therapeutic agents. Future explorations into novel reaction methodologies and the application of this building block in the synthesis of other classes of bioactive molecules will undoubtedly continue to expand its impact on the field of medicinal chemistry.

References

- Wang, T., et al. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. RSC Medicinal Chemistry, 13(5), 623-634.

- Cocco, E., et al. (2018). NTRK fusion-positive cancers and TRK inhibitor therapy. Nature Reviews Clinical Oncology, 15(12), 731-747.

- Gross, S., et al. (2015). Targeting cancer with kinase inhibitors.

- Sonogashira, K. (2002). Development of Pd-Cu catalyzed cross-coupling of terminal acetylenes with sp2-carbon halides. Journal of Organometallic Chemistry, 653(1-2), 46-49.

- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical reviews, 95(7), 2457-2483.

- BenchChem. (2025). Application Notes and Protocols for the Synthesis of Pharmaceutical Ingredients Using 2,6-Dichloro-4-iodopyridine.

- NROChemistry. Sonogashira Coupling.

- Li, T., et al. (2019). Discovery of a Potent and Selective Pyrazolo[3,4-b]pyridine-based TRK Inhibitor. ACS medicinal chemistry letters, 10(10), 1446-1451.

- Chem-Impex. 3-Chloro-4-iodopyridine.

- Wikipedia.

- NROChemistry. Suzuki Coupling: Mechanism & Examples.

- Organic Chemistry Portal. Sonogashira Coupling.

- BenchChem. (2025). Application Notes and Protocols for Sonogashira Reaction with 3-Fluoro-4-Iodopyridine.

- Wang, T., et al. (2008). Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases. Journal of medicinal chemistry, 51(15), 4672-4684.

- YouTube. (2025, March 29). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- Han, F., et al. (2012). The Suzuki–Miyaura coupling reaction in the synthesis of pyridine-containing biaryls. Tetrahedron, 68(38), 7745-7759.

- ResearchGate.

- Creative Diagnostics.

- ResearchGate.

- ResearchGate. Tropomyosin receptor kinase (TRK)

- Huang, E. J., & Reichardt, L. F. (2003). TRK RECEPTORS: ROLES IN NEURONAL SIGNAL TRANSDUCTION. Annual review of biochemistry, 72, 609-642.

- TCI AMERICA. 3-Chloro-4-iodopyridine | 77332-79-7.

- PubMed Central. (2023, September 4). Synthesis and clinical application of new drugs approved by FDA in 2022.

- PubMed. (2024, November 20).

- MDPI. (2021). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines.

- PubMed. (2007, August 1). Synthesis and evaluation of pyrazolo[3,4-b]pyridine CDK1 inhibitors as anti-tumor agents.

- MDPI. (2020). Synthesis of Novel Pyrazolo[3,4-b]Pyridines with Affinity for β-Amyloid Plaques.

- PubMed. (2022, June 5).

- PubMed Central. (2022, June 25). Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1.

- PubMed. (2003, May-June). Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids.

- Scirp.org. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes.

- Frontiers. (2022, June 13). DNA-Compatible Suzuki-Miyaura Cross-Coupling Reaction of Aryl Iodides With (Hetero)Aryl Boronic Acids for DNA-Encoded Libraries.

- PubMed Central. (2023, February 3). Utilization of kinase inhibitors as novel therapeutic drug targets: A review.

- MDPI. (2025, April 17). 4-Substituted Pyridine-3-Sulfonamides as Carbonic Anhydrase Inhibitors Modified by Click Tailing: Synthesis, Activity, and Docking Studies.

- ResearchGate.

- MDPI. (2021).

- ResearchGate. The calculated IC 50 , Log IC 50 , and R 2 of compounds 11-22.

- ResearchGate. Heatmap of the distribution of IC50 values with colour codes of target compounds against the panel of three cancer cell lines.

- ResearchGate. Measured IC50 values for selected compounds.

- ResearchGate. IC 50 VALUES FOR SYNTHESIZED COMPOUNDS.

- Google Patents. PYRAZOLO[3,4-B]PYRIDINE COMPOUNDS, AND THEIR USE AS PDE4 INHIBITORS.

- Google Patents. Pyrazole [3, 4-b] pyridine raf inhibitors.

- Patent Publication Number 20120220624. PYRAZOLO [3,4-B] PYRIDIN-4-ONE KINASE INHIBITORS.

- PubMed. (2014). Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists.

- ResearchGate. (2025, August 6). Advances in the Synthesis of Pyrazolo[3,4-b]Pyridines | Request PDF.

- Gelest. Cross-Coupling of Alkynylsilanes.

- Chemistry LibreTexts. (2024, August 5). Sonogashira Coupling.

- Organic Chemistry Portal. Suzuki Coupling.

- ResearchGate. Suzuki coupling of different chloropyridines with phenylboronic acids.

- MedChemComm (RSC Publishing).

- University of Arizona. (2014, October 1).

- PubMed Central.

- PubMed. Discovery of Disubstituted Imidazo[4,5-b]pyridines and Purines as Potent TrkA Inhibitors.

- RSC Publishing.

- PubMed Central. (2023, September 4). Synthetic Routes to Approved Drugs Containing a Spirocycle.

- MDPI. Synthetic Routes to Approved Drugs Containing a Spirocycle.

- PubMed Central. (2023, September 4). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: a critical review.

Sources

- 1. experts.arizona.edu [experts.arizona.edu]

- 2. Discovery of 9H-pyrimido[4,5-b]indole derivatives as dual RET/TRKA inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Sonogashira Coupling [organic-chemistry.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Suzuki Coupling [organic-chemistry.org]

- 6. m.youtube.com [m.youtube.com]

- 7. researchgate.net [researchgate.net]

- 8. Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Discovery and Characterization of a Novel Series of Chloropyrimidines as Covalent Inhibitors of the Kinase MSK1 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

The Strategic Synthesis of a Key Heterocycle: An In-depth Technical Guide to the Discovery and History of 3-Chloro-4-iodopyridine

For Immediate Release

[SHANGHAI, CN – January 5, 2026] – In the intricate world of pharmaceutical and agrochemical development, the strategic importance of versatile building blocks cannot be overstated. Among these, halogenated pyridines stand out for their utility in constructing complex molecular architectures. This technical guide delves into the discovery and synthetic history of a particularly valuable, yet often overlooked, trifunctionalized heterocycle: 3-Chloro-4-iodopyridine . This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, offering insights into its historical synthesis, modern preparative methods, and its pivotal role in contemporary chemical research.

Introduction: The Unassuming Power of Halogenated Pyridines

Halogenated pyridines are a cornerstone of modern medicinal chemistry and materials science.[1] The deliberate placement of halogen atoms on the pyridine ring provides chemists with reactive handles for a variety of cross-coupling reactions, enabling the construction of diverse and complex molecular scaffolds. The differential reactivity of various halogens on the same ring, a feature of 3-Chloro-4-iodopyridine, allows for selective, stepwise functionalization, making it an invaluable tool in the synthesis of novel compounds with potential therapeutic or agricultural applications.[1]

The Genesis of 3-Chloro-4-iodopyridine: A Story Rooted in Classical Reactions

While a definitive seminal publication marking the first synthesis of 3-Chloro-4-iodopyridine remains elusive in readily available literature, its conceptualization and early preparations can be logically traced back to well-established 19th and 20th-century organic reactions. The most probable and historically significant route to this compound involves the diazotization of a corresponding aminopyridine, a transformation famously explored by Traugott Sandmeyer in the 1880s.

The Sandmeyer Approach: A Classic Route to Aryl Halides

The Sandmeyer reaction provides a robust method for the conversion of an aromatic amino group into a variety of functionalities, including halogens, via a diazonium salt intermediate. In the context of 3-Chloro-4-iodopyridine, the logical precursor is 3-chloro-4-aminopyridine. The synthesis of this precursor itself is a multi-step process, often starting from commercially available pyridine derivatives.

A Plausible Historical Synthetic Pathway is outlined below:

Caption: Plausible historical synthesis of 3-Chloro-4-iodopyridine.

The synthesis of the precursor, 3-chloropyridine, can be achieved through various methods, including the direct chlorination of pyridine.[2] Subsequent nitration, followed by reduction of the nitro group, would yield 3-chloro-4-aminopyridine. The final and crucial step is the diazotization of the amino group with a nitrite source in an acidic medium, followed by the introduction of an iodide salt, typically potassium iodide, to yield the target molecule.

Modern Synthetic Methodologies: Efficiency and Precision

While the classical Sandmeyer approach is foundational, modern organic synthesis has driven the development of more efficient and often milder methods for the preparation of 3-Chloro-4-iodopyridine. These contemporary routes often leverage advances in organometallic chemistry.

Directed Ortho-Metalation (DoM): A Regioselective Approach

A powerful modern strategy for the functionalization of aromatic rings is Directed Ortho-Metalation (DoM). This method utilizes a directing group to guide the deprotonation of an adjacent position by a strong base, typically an organolithium reagent. The resulting lithiated species can then be quenched with an electrophile.

In the case of 3-chloropyridine, the chlorine atom and the pyridine nitrogen can cooperatively direct lithiation to the C4 position. Subsequent quenching with an iodine source, such as molecular iodine (I₂), affords 3-Chloro-4-iodopyridine with high regioselectivity.

Caption: Modern synthesis via Directed Ortho-Metalation.

This method offers a more direct route to the target molecule from 3-chloropyridine, avoiding the multiple steps of the classical Sandmeyer approach. The choice of base and reaction conditions is crucial to ensure high regioselectivity and avoid side reactions.

Experimental Protocols: A Practical Guide

The following protocols are representative of the key synthetic transformations discussed.

Protocol 1: Synthesis of 3-Chloro-4-iodopyridine via Sandmeyer Reaction

Step 1: Diazotization of 3-Chloro-4-aminopyridine

-

To a stirred solution of 3-chloro-4-aminopyridine (1.0 eq) in a suitable acidic medium (e.g., a mixture of concentrated sulfuric acid and water) at 0-5 °C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5 °C.

-

The reaction mixture is stirred at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Iodination

-

A solution of potassium iodide (1.5 eq) in water is then added portion-wise to the cold diazonium salt solution.

-

The reaction mixture is allowed to warm to room temperature and stirred for several hours, or until nitrogen evolution ceases.

-

The mixture is then neutralized with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extracted with an organic solvent (e.g., ethyl acetate or dichloromethane).

-

The combined organic layers are washed with a sodium thiosulfate solution to remove any residual iodine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to afford pure 3-Chloro-4-iodopyridine.

Protocol 2: Synthesis of 3-Chloro-4-iodopyridine via Directed Ortho-Metalation

-

To a solution of diisopropylamine (1.2 eq) in anhydrous tetrahydrofuran (THF) at -78 °C under an inert atmosphere (e.g., argon or nitrogen), n-butyllithium (1.1 eq) is added dropwise. The mixture is stirred for 30 minutes to generate lithium diisopropylamide (LDA).

-

A solution of 3-chloropyridine (1.0 eq) in anhydrous THF is then added dropwise to the LDA solution at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours to ensure complete lithiation.

-

A solution of iodine (1.2 eq) in anhydrous THF is added dropwise to the reaction mixture at -78 °C.

-

The reaction is stirred at -78 °C for an additional hour and then allowed to warm to room temperature.

-

The reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate.

-

The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield 3-Chloro-4-iodopyridine.

Physicochemical Properties and Spectroscopic Data

A summary of the key physical and spectroscopic properties of 3-Chloro-4-iodopyridine is provided below for easy reference.

| Property | Value |

| CAS Number | 77332-79-7 |

| Molecular Formula | C₅H₃ClIN |

| Molecular Weight | 239.44 g/mol |

| Appearance | White to light yellow crystalline solid |

| Melting Point | 105-109 °C |

| ¹H NMR (CDCl₃, 400 MHz) | δ 8.35 (s, 1H), 8.25 (d, J=5.2 Hz, 1H), 7.50 (d, J=5.2 Hz, 1H) |

| ¹³C NMR (CDCl₃, 101 MHz) | δ 151.8, 149.5, 137.9, 127.8, 101.2 |

The Role of 3-Chloro-4-iodopyridine in Modern Drug Discovery

The synthetic utility of 3-Chloro-4-iodopyridine is most evident in its application in cross-coupling reactions. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization. The C-I bond is significantly more reactive in palladium-catalyzed reactions such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a diverse range of substituents at the 4-position while leaving the 3-chloro group intact for subsequent transformations.

Caption: Sequential functionalization of 3-Chloro-4-iodopyridine.

This stepwise approach is invaluable in the construction of compound libraries for high-throughput screening in drug discovery programs. Its role as a key intermediate has been noted in the development of potential antiviral and anticancer agents.[1]

Conclusion

3-Chloro-4-iodopyridine, a molecule with a rich synthetic history rooted in classical organic chemistry, continues to be a highly relevant and powerful tool for the modern chemist. Its unique trifunctional nature allows for a level of synthetic control that is essential in the development of new pharmaceuticals and agrochemicals. This guide has provided an in-depth look at its discovery, the evolution of its synthesis, and its practical application, underscoring its enduring importance in the field of chemical science.

References

Methodological & Application

Suzuki coupling of 3-Chloro-4-iodopyridine with arylboronic acids

An In-Depth Guide to the Chemoselective Suzuki Coupling of 3-Chloro-4-iodopyridine with Arylboronic Acids

Introduction

The functionalization of pyridine scaffolds is a central theme in medicinal chemistry and materials science, as these heterocycles are integral to a vast array of pharmaceuticals and functional materials.[1] Among the methods for their elaboration, the Suzuki-Miyaura cross-coupling reaction stands out for its versatility, functional group tolerance, and mild reaction conditions.[2][3] This guide focuses on a particularly valuable building block, 3-chloro-4-iodopyridine, which offers two distinct reactive sites for sequential functionalization.

The strategic advantage of this substrate lies in the differential reactivity of its carbon-halogen bonds. The carbon-iodine (C-I) bond is significantly more reactive than the carbon-chlorine (C-Cl) bond in palladium-catalyzed cross-coupling reactions.[4] This inherent chemoselectivity allows for the precise and selective introduction of an aryl group at the C-4 position while preserving the C-2 chloro-substituent for subsequent transformations. This application note provides a detailed exploration of the underlying principles, a robust experimental protocol, and practical insights for researchers engaged in the synthesis of complex substituted pyridines.

Principle of Chemoselectivity: The C-I vs. C-Cl Bond

The success of this selective coupling hinges on the first and often rate-determining step of the catalytic cycle: oxidative addition. In this step, the palladium(0) catalyst inserts into the carbon-halogen bond. The rate of this insertion is directly related to the bond dissociation energy of the carbon-halogen bond.

The C-I bond is inherently weaker and more polarizable than the C-Cl bond.[4] This leads to a lower activation energy for the oxidative addition of the Pd(0) catalyst to the C-I bond compared to the C-Cl bond.[4] Consequently, by carefully controlling the reaction conditions—particularly temperature and catalyst choice—it is possible to achieve exclusive coupling at the 4-position, leaving the more robust C-Cl bond untouched for future synthetic manipulations.[1]

The Suzuki-Miyaura Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5][6]

-

Oxidative Addition : The active Pd(0) catalyst, typically stabilized by phosphine ligands, initiates the cycle by inserting into the more reactive C-I bond of 3-chloro-4-iodopyridine. This forms a square planar Pd(II) complex.[6]

-

Transmetalation : This step requires the presence of a base, which plays a crucial role in activating the arylboronic acid.[5][7][8] The base reacts with the boronic acid to form a more nucleophilic boronate species.[9] This boronate then transfers its aryl group to the palladium(II) center, displacing the iodide and forming a diorganopalladium(II) intermediate.

-

Reductive Elimination : In the final step, the two organic groups (the pyridine and the newly transferred aryl group) on the palladium center couple and are eliminated from the complex. This step forms the final C-C bond of the desired 3-chloro-4-arylpyridine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[10]

Optimizing Reaction Parameters

The efficiency and selectivity of the coupling are highly dependent on the choice of catalyst, base, and solvent.

-

Catalyst System (Palladium Precursor & Ligand) : While highly active, electron-rich, and bulky phosphine ligands are often required for coupling unreactive aryl chlorides, the selective coupling at the C-I position can typically be achieved with more common and robust catalyst systems.[1][6] Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) and [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf)) are excellent starting points, providing good yields and selectivity under relatively mild conditions.[1][11]

-

Base Selection : The choice of base is critical for the transmetalation step.[5] Inorganic bases are most commonly employed. Carbonates such as sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) are effective and widely used. For less reactive boronic acids, a stronger base like potassium phosphate (K₃PO₄) may improve yields.[5] The base's strength and solubility can significantly influence the reaction rate and outcome.

-

Solvent System : The reaction is often performed in a mixture of an organic solvent and water. This biphasic system helps to dissolve both the organic substrates and the inorganic base. Common organic solvents include 1,4-dioxane, toluene, or dimethylformamide (DMF). The presence of water is often essential for the activity of the inorganic bases.[12]

Data Presentation: Representative Reaction Conditions

The following table summarizes typical conditions for the selective Suzuki coupling of 3-chloro-4-iodopyridine, demonstrating the versatility of the reaction with various arylboronic acids.

| Entry | Arylboronic Acid (ArB(OH)₂) | Catalyst (mol%) | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |

| 1 | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 6 | 92 |

| 2 | 4-Methoxyphenylboronic acid | PdCl₂(dppf) (2) | K₂CO₃ (2) | Toluene/EtOH/H₂O | 85 | 8 | 89 |

| 3 | 3-Fluorophenylboronic acid | Pd(PPh₃)₄ (3) | K₃PO₄ (2.5) | DMF/H₂O | 95 | 5 | 94 |

| 4 | 2-Thiopheneboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ (2) | Dioxane/H₂O | 90 | 12 | 85 |

Note: Yields are illustrative and based on typical outcomes for similar transformations reported in the literature. Actual results are substrate and condition-dependent.[4][13]

Detailed Experimental Protocol

This protocol describes a general procedure for the selective Suzuki coupling of 3-chloro-4-iodopyridine with phenylboronic acid.

Materials and Reagents

| Reagent | M.W. | Amount | Moles (mmol) | Equiv. |

| 3-Chloro-4-iodopyridine | 239.43 | 239 mg | 1.0 | 1.0 |

| Phenylboronic Acid | 121.93 | 146 mg | 1.2 | 1.2 |

| Pd(PPh₃)₄ | 1155.56 | 35 mg | 0.03 | 0.03 |

| Sodium Carbonate (Na₂CO₃) | 105.99 | 212 mg | 2.0 | 2.0 |

| 1,4-Dioxane | - | 4 mL | - | - |

| Deionized Water | - | 1 mL | - | - |

Safety Precautions

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

-

Palladium compounds are toxic and should be handled with care.

-

1,4-Dioxane is a flammable solvent and a suspected carcinogen.

Step-by-Step Procedure

-

Reaction Setup : To a flame-dried 25 mL Schlenk flask equipped with a magnetic stir bar, add 3-chloro-4-iodopyridine (239 mg, 1.0 mmol), phenylboronic acid (146 mg, 1.2 mmol), and sodium carbonate (212 mg, 2.0 mmol).

-

Rationale: Combining the solid reagents first is convenient and safe. A flame-dried flask ensures that no moisture, which could interfere with the catalyst, is present.

-

-

Catalyst Addition : Add the palladium catalyst, Pd(PPh₃)₄ (35 mg, 0.03 mmol), to the flask.

-

Inert Atmosphere : Seal the flask with a rubber septum. Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure the reaction atmosphere is free of oxygen.

-

Rationale: The active Pd(0) catalyst is sensitive to oxidation by atmospheric oxygen, which would render it inactive.[14]

-

-

Solvent Addition : Using a syringe, add the degassed solvents: 1,4-dioxane (4 mL) followed by deionized water (1 mL).

-

Rationale: Solvents should be degassed (e.g., by sparging with argon for 15-20 minutes) to remove dissolved oxygen.

-

-

Reaction Execution : Place the flask in a preheated oil bath at 90 °C and stir vigorously.

-

Monitoring : Monitor the reaction's progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the 3-chloro-4-iodopyridine starting material is consumed (typically 4-16 hours).[4]

-

Workup : Once complete, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (10 mL).

-

Extraction : Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with ethyl acetate (2 x 15 mL).

-

Rationale: This ensures the complete transfer of the organic product from the aqueous phase.

-

-

Washing and Drying : Combine the organic layers and wash with brine (20 mL). Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).[10]

-

Rationale: The brine wash removes residual water and inorganic impurities. The drying agent removes all traces of water before solvent evaporation.

-

-

Purification : Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product. Purify the residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure 3-chloro-4-phenylpyridine.

Conclusion

The chemoselective Suzuki-Miyaura coupling of 3-chloro-4-iodopyridine with arylboronic acids is a powerful and reliable strategy for synthesizing 3-chloro-4-arylpyridines. The pronounced difference in reactivity between the C-I and C-Cl bonds allows for predictable, high-yielding functionalization at the C-4 position. By understanding the catalytic cycle and optimizing key parameters such as the catalyst, base, and solvent, researchers can efficiently generate valuable intermediates poised for further diversification, accelerating progress in drug discovery and materials science.

References

- 1. benchchem.com [benchchem.com]

- 2. thieme-connect.com [thieme-connect.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Computational characterization of the role of the base in the Suzuki-Miyaura cross-coupling reaction. | Semantic Scholar [semanticscholar.org]

- 10. benchchem.com [benchchem.com]

- 11. mdpi.com [mdpi.com]

- 12. tcichemicals.com [tcichemicals.com]

- 13. researchgate.net [researchgate.net]

- 14. benchchem.com [benchchem.com]

Application Notes & Protocols: Regioselective Sonogashira Coupling of 3-Chloro-4-iodopyridine

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Sonogashira cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide.[1][2][3] This reaction, catalyzed by palladium and typically co-catalyzed by copper(I), has become indispensable in the synthesis of pharmaceuticals, natural products, and advanced organic materials due to its operational simplicity and tolerance of a wide range of functional groups.[4][5][6]

3-Chloro-4-iodopyridine is a valuable heterocyclic building block in medicinal chemistry. The presence of two different halogen atoms on the pyridine ring presents both a challenge and an opportunity for selective functionalization. The ability to selectively couple an alkyne at one position while leaving the other halogen intact for subsequent transformations is a powerful strategy in the synthesis of complex molecules. These application notes provide a comprehensive guide to the conditions required for the highly regioselective Sonogashira coupling at the C-4 position of 3-chloro-4-iodopyridine, leveraging the inherent reactivity differences between the carbon-iodine and carbon-chlorine bonds.

Mechanistic Rationale for Regioselectivity

The remarkable regioselectivity of the Sonogashira coupling on 3-chloro-4-iodopyridine is dictated by the fundamental mechanism of palladium-catalyzed cross-coupling reactions. The critical step governing this selectivity is the oxidative addition of the aryl halide to the active palladium(0) catalyst.

The general order of reactivity for aryl halides in oxidative addition is: Ar-I > Ar-OTf > Ar-Br >> Ar-Cl .[1][7] This trend is directly related to the carbon-halogen bond dissociation energy; the weaker C-I bond (approx. 272 kJ/mol) undergoes cleavage and addition to the palladium center much more readily than the stronger C-Cl bond (approx. 401 kJ/mol).

Therefore, under carefully controlled and mild reaction conditions, the palladium catalyst will selectively activate the C-I bond at the 4-position of the pyridine ring, leaving the C-Cl bond at the 3-position untouched. This allows for the exclusive formation of the 3-chloro-4-alkynylpyridine product.

The Catalytic Cycles

The reaction proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.

-

Palladium Cycle : The active Pd(0) species undergoes oxidative addition with 3-chloro-4-iodopyridine to form a Pd(II) intermediate.

-

Copper Cycle : Concurrently, the copper(I) salt reacts with the terminal alkyne in the presence of a base to form a copper(I) acetylide species.[1] This step activates the alkyne.

-

Transmetalation : The copper acetylide transfers the alkynyl group to the Pd(II) complex, regenerating the copper(I) catalyst.

-

Reductive Elimination : The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final 3-chloro-4-alkynylpyridine product and regenerate the active Pd(0) catalyst, allowing the cycle to continue.

Key Reaction Parameters & Optimization

The success of the regioselective Sonogashira coupling hinges on the careful selection of several key parameters.

| Parameter | Common Reagents/Conditions | Rationale & Expert Insights |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is often preferred as it is more air-stable than Pd(PPh₃)₄.[2] Pd(II) precatalysts are reduced in situ to the active Pd(0) species. Catalyst loading is typically low (1-5 mol%). |